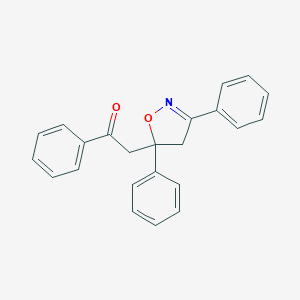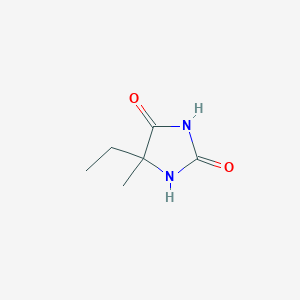
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)-', commonly known as DPI, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. DPI is a derivative of isoxazoline, an important class of heterocyclic compounds that exhibit diverse biological activities.
Mecanismo De Acción
The mechanism of action of DPI is not fully understood. However, it is believed that DPI exerts its biological activities by interacting with specific targets, such as ion channels and enzymes, in the body. For example, DPI has been shown to inhibit the activity of voltage-gated sodium channels, which are involved in the generation and propagation of action potentials in neurons.
Efectos Bioquímicos Y Fisiológicos
DPI has been shown to exhibit a range of biochemical and physiological effects in various animal models. In a study conducted on rats, DPI was found to exhibit significant anticonvulsant and analgesic activities. Additionally, DPI was shown to reduce the levels of inflammatory cytokines, such as TNF-α and IL-1β, in the serum of rats with induced inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using DPI in laboratory experiments include its high yield of synthesis, low toxicity, and diverse biological activities. However, the limitations of using DPI include its high cost of synthesis, limited availability, and potential side effects.
Direcciones Futuras
There are several future directions for the research and development of DPI. One potential area of interest is the investigation of DPI as a potential treatment for neurological disorders, such as epilepsy and chronic pain. Additionally, DPI could be further explored for its potential use as a herbicide and insecticide in the agrochemical industry. Furthermore, the synthesis of novel polymers and materials using DPI as a building block could lead to the development of new materials with unique properties and applications.
Métodos De Síntesis
The synthesis of DPI involves the condensation of 3,5-diphenylisoxazoline-4-carboxylic acid with acetophenone in the presence of a catalyst, such as triethylamine or pyridine. The reaction proceeds through the formation of an intermediate, which is subsequently cyclized to yield DPI in good yields.
Aplicaciones Científicas De Investigación
DPI has been extensively studied for its potential applications in various fields of science. In the pharmaceutical industry, DPI has been shown to exhibit significant anticonvulsant, analgesic, and anti-inflammatory activities. Additionally, DPI has been investigated for its potential use as a herbicide and insecticide in the agrochemical industry. In materials science, DPI has been used as a building block for the synthesis of novel polymers and materials with unique properties.
Propiedades
Número CAS |
19363-81-6 |
|---|---|
Nombre del producto |
Acetophenone, 2'-(3,5-diphenyl-2-isoxazolin-5-yl)- |
Fórmula molecular |
C23H19NO2 |
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-(3,5-diphenyl-4H-1,2-oxazol-5-yl)-1-phenylethanone |
InChI |
InChI=1S/C23H19NO2/c25-22(19-12-6-2-7-13-19)17-23(20-14-8-3-9-15-20)16-21(24-26-23)18-10-4-1-5-11-18/h1-15H,16-17H2 |
Clave InChI |
DXTKIPMJDWESNQ-UHFFFAOYSA-N |
SMILES |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
C1C(=NOC1(CC(=O)C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(8S,9S,13R,14S)-1,13-Dimethyl-17-(6-methylheptan-2-yl)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-ol](/img/structure/B102274.png)






![Hydroxy[[5-hydroxy-4-(hydroxymethyl)-6-methylpyridin-3-yl]methoxy]acetic acid](/img/structure/B102287.png)


